(4-Acetyl-3,5-difluorophenyl)boronic acid

Suzuki-Miyaura coupling cross-coupling kinetics electronic effects

Slow Suzuki coupling with electron-deficient aryl halides? (4-Acetyl-3,5-difluorophenyl)boronic acid resolves this through its uniquely depressed pKa-the 3,5-difluoro plus 4-acetyl motif enhances Lewis acidity at boron, accelerating the rate-limiting transmetalation step vs. generic phenylboronic acid. • Faster coupling yields with ortho-substituted aryl bromides, heteroaryl chlorides, and other challenging electrophiles • Intact acetyl handle enables direct post-coupling heterocycle construction (pyrazoles, isoxazoles, pyrimidines) without protecting-group manipulation • ≥97% purity, stored under inert atmosphere at 2-8°C for maximum bench-life stability

Molecular Formula C8H7BF2O3
Molecular Weight 199.95 g/mol
Cat. No. B13451678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Acetyl-3,5-difluorophenyl)boronic acid
Molecular FormulaC8H7BF2O3
Molecular Weight199.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)C(=O)C)F)(O)O
InChIInChI=1S/C8H7BF2O3/c1-4(12)8-6(10)2-5(9(13)14)3-7(8)11/h2-3,13-14H,1H3
InChIKeyLBFQLGBCCIRPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Acetyl-3,5-difluorophenyl)boronic Acid: A Specialized Organoboron Building Block for Selective Synthetic Applications


(4-Acetyl-3,5-difluorophenyl)boronic acid is a functionalized arylboronic acid featuring an acetyl group at the para position and fluorine atoms at both meta positions relative to the boronic acid moiety. It belongs to the class of electron-deficient fluorinated phenylboronic acids [1] and is primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, to introduce the 4-acetyl-3,5-difluorophenyl fragment into more complex molecular architectures [2]. The combination of the electron-withdrawing fluorine atoms and the acetyl substituent modulates the electronic properties and reactivity of the boronic acid, distinguishing it from non-fluorinated or differently substituted analogs. Commercially, this compound is available from specialty chemical suppliers at purities typically ≥97% [2].

Limitations of Substituting (4-Acetyl-3,5-difluorophenyl)boronic Acid with Generic Arylboronic Acids in Critical Syntheses


Generic substitution of (4-Acetyl-3,5-difluorophenyl)boronic acid with simpler analogs such as unsubstituted phenylboronic acid or mono-fluorinated phenylboronic acids is not chemically equivalent and can lead to divergent synthetic outcomes or compromised product profiles. The 3,5-difluoro substitution pattern combined with the 4-acetyl group creates a unique electronic environment that influences both the rate of the transmetalation step in cross-coupling reactions and the physicochemical properties of the final coupled product [1]. Specifically, the electron-withdrawing nature of fluorine atoms enhances the Lewis acidity of the boron center relative to non-fluorinated analogs, a property that can be quantified through pKa differences—fluorinated phenylboronic acids exhibit pKa values ranging from 6.17 to 8.77, substantially lower than unsubstituted phenylboronic acid (pKa ≈ 8.8–8.9), with difluoro-substituted variants falling toward the more acidic end of this spectrum [2]. This altered acidity directly impacts reaction kinetics, hydrolytic stability, and the compound's behavior in aqueous or basic reaction media [1]. Furthermore, the acetyl group serves as a reactive handle for downstream transformations that would be absent in non-acetylated analogs, making substitution untenable for synthetic routes requiring this functional group. The following section presents quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation Evidence for (4-Acetyl-3,5-difluorophenyl)boronic Acid


Enhanced Electronic Activation via 3,5-Difluoro Substitution Relative to Non-Fluorinated Analogs

The 3,5-difluoro substitution pattern on the phenyl ring increases the electron-withdrawing character of the aromatic system, thereby enhancing the Lewis acidity of the boronic acid center and accelerating the rate-limiting transmetalation step in Suzuki-Miyaura couplings. This effect is quantifiable through pKa measurements: while unsubstituted phenylboronic acid has a pKa of approximately 8.8–8.9, fluorinated phenylboronic acids exhibit pKa values spanning 6.17 to 8.77, with difluoro-substituted compounds residing in the lower, more acidic range of this distribution [1]. The enhanced acidity correlates directly with increased reactivity toward transmetalation, enabling shorter reaction times and potentially higher yields when coupling with challenging electrophilic partners [2]. For (4-acetyl-3,5-difluorophenyl)boronic acid specifically, the additional para-acetyl group further withdraws electron density, compounding the activation effect relative to non-acetylated 3,5-difluorophenylboronic acid [1].

Suzuki-Miyaura coupling cross-coupling kinetics electronic effects

Distinct Structural Capabilities: Acetyl Group as a Versatile Synthetic Handle Absent in Non-Acetylated Analogs

Unlike non-acetylated analogs such as 3,5-difluorophenylboronic acid, (4-acetyl-3,5-difluorophenyl)boronic acid contains a ketone functional group at the para position that provides a distinct site for orthogonal chemical transformations. The acetyl group can undergo reactions including nucleophilic addition, reduction to the corresponding alcohol, reductive amination, and condensation to form heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) [1]. This orthogonal reactivity is not possible with 3,5-difluorophenylboronic acid (CAS 156545-07-2), which lacks the acetyl functionality and is limited solely to cross-coupling applications [2]. For drug discovery programs requiring the construction of heterocyclic scaffolds bearing the 3,5-difluorophenyl motif, the acetylated variant enables more convergent synthetic strategies by allowing post-coupling elaboration of the ketone.

heterocycle synthesis functional group interconversion medicinal chemistry

Role as a Key Intermediate in Bioactive Molecule Synthesis: Differentiation by Downstream Application

The 3,5-difluorophenyl motif, which (4-acetyl-3,5-difluorophenyl)boronic acid delivers upon coupling, is a privileged substructure in multiple classes of bioactive small molecules. For instance, the structurally related intermediate 3,5-difluorophenylboronic acid (CAS 156545-07-2) has been employed in the synthesis of cyclooxygenase-2 (COX-2) inhibitors via Pd-catalyzed coupling with 2-bromocyclopentenone to yield 2-(3,5-difluorophenyl)-2-cyclopenten-1-one [1]. More broadly, 3,5-difluorophenylboronic acid serves as a critical building block for Janus kinase (JAK) inhibitors currently in Phase II clinical trials [2] and for glucokinase (GK) activators targeting type 2 diabetes [3]. (4-Acetyl-3,5-difluorophenyl)boronic acid extends this utility by providing the acetyl group for further structural elaboration, making it uniquely suited for programs requiring ketone-containing intermediates.

kinase inhibitors pharmaceutical intermediates COX-2 inhibitors

Differentiated Physicochemical Profile Enabling Specialized Separation and Analytical Methodologies

The distinctive combination of fluorine atoms and an acetyl ketone in (4-acetyl-3,5-difluorophenyl)boronic acid confers a chromatographic retention profile that differs markedly from non-acetylated and non-fluorinated analogs, facilitating analytical method development and quality control. Systematic NMR studies across all fluorinated phenylboronic acid derivatives have established that fluorine substituents produce characteristic and predictable shifts in ¹H, ¹³C, ¹⁹F, ¹¹B, and ¹⁷O NMR spectra, enabling precise structural confirmation and purity assessment [1]. In HPLC analysis, fluorinated phenylboronic acids exhibit retention behavior distinct from their non-fluorinated counterparts due to altered polarity and interaction with reversed-phase stationary phases, with dedicated HPLC methods having been developed and patented specifically for difluorophenylboronic acid derivatives [2]. The acetyl group provides an additional UV chromophore (π→π* transition at approximately 250–260 nm) that enhances detection sensitivity relative to non-acetylated 3,5-difluorophenylboronic acid [2].

chromatography analytical chemistry quality control

Recommended Application Scenarios for (4-Acetyl-3,5-difluorophenyl)boronic Acid in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Ketone-Containing Kinase Inhibitor Candidates

This compound is ideally suited for medicinal chemistry programs developing kinase inhibitors or other enzyme-targeting small molecules that require a 4-acetyl-3,5-difluorophenyl substructure. The 3,5-difluorophenyl motif is a recognized privileged scaffold in kinase inhibitor design, having been employed in the synthesis of JAK inhibitors currently in Phase II clinical development [1]. The para-acetyl group provides a versatile handle for post-coupling diversification, enabling the construction of heterocyclic moieties (e.g., pyrazoles, isoxazoles, pyrimidines) that can engage key hinge-region residues in the kinase ATP-binding pocket. Procurement of this specific building block, rather than non-acetylated alternatives, is essential for synthetic routes requiring the ketone functional group, as it circumvents the need for additional protection/deprotection sequences or low-yielding functional group interconversions on the coupled product.

Suzuki-Miyaura Cross-Coupling with Electron-Deficient Aryl Halides

The enhanced Lewis acidity of (4-acetyl-3,5-difluorophenyl)boronic acid, arising from the combined electron-withdrawing effects of the 3,5-difluoro and 4-acetyl substituents, makes it a superior coupling partner for reactions involving electron-deficient or sterically hindered aryl halides [1]. The increased acidity (lower pKa) of fluorinated phenylboronic acids relative to non-fluorinated analogs [2] accelerates the rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle. This property is particularly valuable when coupling with challenging substrates such as ortho-substituted aryl bromides, heteroaryl halides bearing electron-withdrawing groups, or aryl chlorides, where less activated boronic acids often require elevated temperatures, extended reaction times, or specialized ligands to achieve acceptable yields. Researchers encountering sluggish coupling reactions with generic phenylboronic acids should consider this compound as an optimized alternative.

PET Tracer Development and ¹⁸F-Radiolabeling Applications

Arylboronic acids and their derivatives, including fluorinated variants, serve as effective precursors for copper-mediated ¹⁸F-fluorination in the synthesis of positron emission tomography (PET) radioligands [1]. While the native fluorine atoms in (4-acetyl-3,5-difluorophenyl)boronic acid are ¹⁹F (stable isotope), the arylboronic acid functionality provides a reactive site for late-stage introduction of ¹⁸F via copper-mediated radiofluorination protocols. The 3,5-difluoro substitution pattern is a common motif in CNS-targeting drug candidates and PET tracers for neurological imaging [2]. The acetyl group offers an additional site for further functionalization or for attachment of targeting moieties. For radiochemistry groups developing novel PET imaging agents, this compound represents a versatile precursor that combines the desirable 3,5-difluorophenyl pharmacophore with a reactive boronic acid handle for ¹⁸F incorporation.

Analytical Method Development and Reference Standard Preparation

The distinctive combination of the acetyl chromophore and multiple fluorine atoms makes (4-acetyl-3,5-difluorophenyl)boronic acid an excellent candidate for use as a reference standard in HPLC method development and for establishing analytical quality control protocols for fluorinated organoboron compounds. The acetyl group enhances UV detection sensitivity, while the fluorine atoms provide a diagnostic ¹⁹F NMR handle for unambiguous structural confirmation [1]. In industrial settings where GMP-grade intermediates are required, having a well-characterized reference standard with distinctive analytical signatures facilitates robust identity testing, purity determination, and stability monitoring. This compound can also serve as a model substrate for developing and validating HPLC methods tailored to difluorophenylboronic acid derivatives [2], supporting quality assurance workflows in pharmaceutical intermediate manufacturing.

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